![molecular formula C6H10ClNS B1297479 N-Methyl-(2-thienylmethyl)amine Hydrochloride CAS No. 7404-67-3](/img/structure/B1297479.png)
N-Methyl-(2-thienylmethyl)amine Hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-(2-thienylmethyl)amine Hydrochloride typically involves the reaction of 2-thienylmethylamine with methyl iodide in the presence of a base such as sodium hydroxide . The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-(2-thienylmethyl)amine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: this compound can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of .
Scientific Research Applications
Organic Synthesis
N-Methyl-(2-thienylmethyl)amine hydrochloride serves as a valuable reagent in organic synthesis. It is utilized in the formation of various thiophene derivatives and can participate in nucleophilic substitution reactions due to the presence of the thienyl group. Its unique structure allows for selective reactions, making it a useful intermediate in synthesizing more complex molecules.
Biochemical Assays
In biological research, this compound is often employed in biochemical assays to study enzyme activities and interactions. Its ability to inhibit or activate specific enzymes makes it a critical tool for understanding metabolic pathways and enzyme kinetics.
Pharmacological Studies
This compound has been investigated for its potential therapeutic properties. Studies have shown that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, suggesting its utility in cancer research and drug development.
Antibacterial Activity
A study evaluated the antibacterial effects of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 40 |
Pseudomonas aeruginosa | 60 |
These results indicate moderate antibacterial activity, warranting further exploration into its therapeutic applications against bacterial infections.
Inhibition of Cancer Cell Proliferation
Another significant case study involved assessing the compound's effects on cancer cell lines, specifically breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent reduction in cell viability:
Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) |
---|---|---|
10 | 85 | 80 |
25 | 65 | 70 |
50 | 45 | 50 |
The data suggest that higher concentrations lead to increased cytotoxicity against cancer cells, indicating potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-Methyl-(2-thienylmethyl)amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes , modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-Methyl-(2-furylmethyl)amine Hydrochloride
- N-Methyl-(2-pyridylmethyl)amine Hydrochloride
- N-Methyl-(2-benzylmethyl)amine Hydrochloride
Comparison: N-Methyl-(2-thienylmethyl)amine Hydrochloride is unique due to its thiophene ring , which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings . This uniqueness makes it valuable for specific applications where the thiophene ring’s properties are advantageous .
Biological Activity
N-Methyl-(2-thienylmethyl)amine Hydrochloride (N-MTMA HCl) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and comparative analysis with related compounds.
- Molecular Formula : C₆H₁₀ClNS
- Molecular Weight : 163.67 g/mol
- Solubility : Soluble in various solvents, with high gastrointestinal absorption and permeability across biological membranes.
Biological Activity Overview
N-MTMA HCl has been primarily studied for its potential as a central nervous system stimulant and antidepressant . Preliminary studies indicate that it may exhibit significant pharmacological effects, although detailed mechanisms of action remain largely uncharacterized.
Key Biological Activities
- CNS Stimulant Properties : Initial investigations suggest that N-MTMA HCl may act as a stimulant within the central nervous system, potentially influencing neurotransmitter systems.
- Antidepressant Activity : Some studies hint at antidepressant-like effects, although specific pathways and targets have not been conclusively identified.
- Antimicrobial and Antifungal Potential : N-MTMA HCl and its derivatives have shown promise in preliminary assays for antimicrobial and antifungal activities, warranting further exploration in medicinal chemistry contexts.
While specific molecular targets for N-MTMA HCl are not well-documented, it is believed that the compound may interact with various receptors or enzymes, modulating their activity to elicit biological responses. This interaction could involve:
- Binding to neurotransmitter receptors
- Modulating enzyme activity related to metabolic pathways
Comparative Analysis with Related Compounds
N-MTMA HCl shares structural similarities with other thienylmethylamines, which can provide insight into its biological profile. The following table summarizes key comparative compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
N,N-Dimethyl(2-thienylmethyl)amine | C₇H₁₁NS | Exhibits similar biological activity but varies in potency. |
2-Thienylmethylamine | C₆H₇NS | Lacks methyl substitution on nitrogen; differing pharmacological profile. |
N-Methyl-(3-thienylmethyl)amine | C₆H₇NS | Structural isomer; may exhibit different interactions and activities. |
The unique methyl substitution on the nitrogen atom of N-MTMA HCl significantly influences its reactivity and biological properties compared to these similar compounds.
Study on CNS Activity
A preliminary study indicated that derivatives of thienylmethylamines, including N-MTMA HCl, exhibited significant CNS activity. The study highlighted the need for further research to elucidate the specific neurotransmitter systems involved.
Antimicrobial Properties Investigation
Research into the antimicrobial properties of N-MTMA HCl demonstrated promising results against various pathogens. In vitro assays revealed effective inhibition of bacterial growth, suggesting potential applications in treating infections.
Properties
IUPAC Name |
N-methyl-1-thiophen-2-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOIDTSLBDDEGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332533 | |
Record name | N-Methyl-1-(thiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7404-67-3 | |
Record name | 7404-67-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-1-(thiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[(thiophen-2-yl)methyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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